molecular formula C8H8F3NO B12500695 2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine

2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B12500695
M. Wt: 191.15 g/mol
InChI Key: YUYKKBUYLCHDTD-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H6F3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and methoxy group in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of 2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of vapor-phase reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce methyl-substituted pyridines .

Scientific Research Applications

2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group.

    2-Methoxy-3-(trifluoromethyl)pyridine: Similar but with the trifluoromethyl group at a different position.

    2-Methoxy-5-(trifluoromethyl)aniline: Contains an aniline group instead of a pyridine ring

Uniqueness

2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl and methoxy groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high lipophilicity and specific reactivity patterns .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-methoxy-5-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3NO/c1-5-3-6(8(9,10)11)7(13-2)12-4-5/h3-4H,1-2H3

InChI Key

YUYKKBUYLCHDTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC)C(F)(F)F

Origin of Product

United States

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